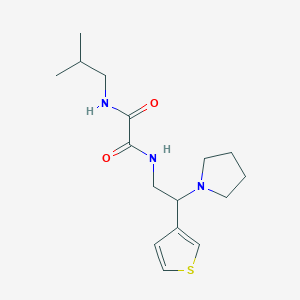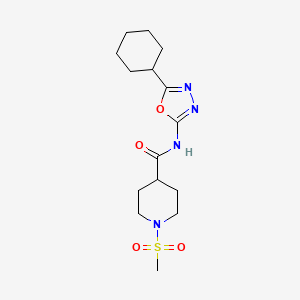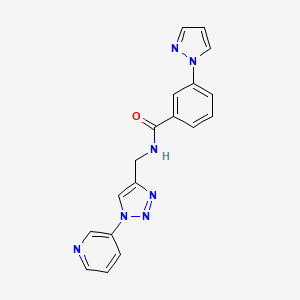
N1-isobutyl-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-isobutyl-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide, commonly known as IPET, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IPET is a small molecule that belongs to the class of oxalamide derivatives and has a molecular formula of C19H27N3O2S.
Mechanism of Action
The mechanism of action of IPET involves the inhibition of PDE10A, which leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. This results in the modulation of various intracellular signaling pathways, including the dopamine and glutamate signaling pathways, which are implicated in the pathophysiology of neurological disorders.
Biochemical and Physiological Effects:
IPET has been shown to have significant biochemical and physiological effects in various preclinical studies. IPET has been shown to improve cognitive function, reduce motor deficits, and decrease neuroinflammation in animal models of neurological disorders. IPET has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a neurotrophic factor that plays a crucial role in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One of the major advantages of IPET is its high selectivity and potency towards PDE10A, which makes it a valuable tool for studying the role of PDE10A in various biological processes. However, one of the limitations of IPET is its poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for the research on IPET. One of the potential applications of IPET is in the development of drugs for the treatment of neurological disorders, such as schizophrenia and Huntington's disease. Further studies are needed to determine the safety and efficacy of IPET in clinical trials. Another future direction is the investigation of the role of PDE10A in other biological processes, such as metabolism and inflammation. This can provide new insights into the physiological functions of PDE10A and its potential as a therapeutic target.
Synthesis Methods
The synthesis of IPET involves a multi-step process that starts with the reaction of 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanamine with isobutyryl chloride to obtain N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)isobutyramide. This intermediate is then reacted with oxalyl chloride to yield N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide, which is further treated with isobutylamine to obtain the final product, IPET.
Scientific Research Applications
IPET has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and neuroscience. IPET has been shown to exhibit potent and selective inhibition of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of intracellular signaling pathways in the brain. This makes IPET a promising candidate for the development of drugs for the treatment of various neurological disorders, such as schizophrenia, Huntington's disease, and Parkinson's disease.
properties
IUPAC Name |
N-(2-methylpropyl)-N'-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2S/c1-12(2)9-17-15(20)16(21)18-10-14(13-5-8-22-11-13)19-6-3-4-7-19/h5,8,11-12,14H,3-4,6-7,9-10H2,1-2H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQQXKSOEWZXLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC(C1=CSC=C1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(1-Benzylaziridin-2-yl)methoxy]quinazoline](/img/structure/B2870158.png)
![N-[Cyano-(3,4-dichlorophenyl)methyl]-2-hydroxy-2-(3-methoxyphenyl)acetamide](/img/structure/B2870159.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2870161.png)
![N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2870163.png)
![8-methyl-2-[(E)-2-naphthalen-1-ylethenyl]indolizine](/img/structure/B2870164.png)


![[1-(2,4-Dichloro-benzyl)-piperidin-2-yl]-methanol](/img/structure/B2870170.png)
![2-Chloro-6-azaspiro[2.5]octane-2-carboxylic acid;hydrochloride](/img/structure/B2870171.png)




![[2-(benzylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol](/img/structure/B2870181.png)